molecular formula C10H11IO2 B1443332 3-(4-Iodophenoxy)butan-2-one CAS No. 30343-26-1

3-(4-Iodophenoxy)butan-2-one

Cat. No.: B1443332
CAS No.: 30343-26-1
M. Wt: 290.1 g/mol
InChI Key: YFKVMGGPBPPXMP-UHFFFAOYSA-N
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Description

3-(4-Iodophenoxy)butan-2-one is a chemical compound that belongs to the family of butanonesThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Scientific Research Applications

3-(4-Iodophenoxy)butan-2-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for a similar compound, butanone, indicates that it is highly flammable and causes serious eye irritation . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenoxy)butan-2-one typically involves the reaction of 4-iodophenol with 3-chlorobutan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenoxy)butan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The butanone moiety can be oxidized to form carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 3-(4-substituted phenoxy)butan-2-one derivatives.

    Oxidation: Formation of 3-(4-iodophenoxy)butanoic acid.

    Reduction: Formation of 3-(4-iodophenoxy)butan-2-ol.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenoxy)butan-2-one is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenoxy)butan-2-one
  • 3-(4-Chlorophenoxy)butan-2-one
  • 3-(4-Fluorophenoxy)butan-2-one

Comparison

3-(4-Iodophenoxy)butan-2-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(4-iodophenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKVMGGPBPPXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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